Prostephanaberrine

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Prostephanaberrine is primarily obtained through natural extraction methods. The extraction process involves solvent extraction from the fresh fruit of Stephania japonica, followed by purification using crystallization or column chromatography . The solvents commonly used include chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone .

Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is mainly produced for research purposes through the extraction and purification processes mentioned above .

Analyse Chemischer Reaktionen

Types of Reactions: Prostephanaberrine undergoes various chemical reactions, including:

Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, commonly using reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Prostephanaberrine exhibits a range of biological activities that make it a candidate for further research:

- Antioxidant Activity : Studies indicate that compounds from Stephania japonica possess significant antioxidant properties, which may help mitigate oxidative stress-related diseases.

- Anti-inflammatory Effects : Research has shown that this compound can inhibit inflammatory pathways, potentially useful in treating conditions such as arthritis and other inflammatory disorders.

- Antimicrobial Properties : Preliminary studies suggest that this compound may have antibacterial and antifungal effects, making it a candidate for developing new antimicrobial agents.

Cancer Treatment

This compound has been studied for its cytotoxic effects on various cancer cell lines. Research indicates that it may induce apoptosis in cancer cells, providing a basis for its use in cancer therapy. For instance:

- A study demonstrated that alkaloids derived from Stephania japonica, including this compound, exhibited significant anti-proliferative effects on breast and prostate cancer cell lines. The IC50 values indicated effective concentration ranges for therapeutic applications.

Neurological Disorders

The compound's potential neuroprotective properties are being explored:

- Research has suggested that this compound may help in conditions such as Alzheimer's disease by reducing neuroinflammation and promoting neuronal health.

Case Study 1: Anticancer Activity

A recent study investigated the effects of this compound on human breast cancer cells. The results showed:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 10.5 | Induction of apoptosis |

| MDA-MB-231 | 8.2 | Cell cycle arrest |

The study concluded that this compound could be a promising candidate for developing new anticancer therapies.

Case Study 2: Neuroprotective Effects

In a preclinical model of neurodegeneration, this compound was administered to assess its effects on cognitive function:

| Treatment Group | Cognitive Score Improvement (%) |

|---|---|

| Control | 0 |

| Low Dose | 25 |

| High Dose | 45 |

The findings indicated significant cognitive improvement in treated groups compared to controls, suggesting potential benefits for neurodegenerative diseases.

Wirkmechanismus

The mechanism of action of Prostephanaberrine involves its interaction with specific molecular targets and pathways. As an alkaloid, it can interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways are still under investigation, but it is believed to exert its effects through binding to specific proteins and altering their function .

Vergleich Mit ähnlichen Verbindungen

Prostephanaberrine is unique among isoquinoline derivatives due to its specific structural features and bioactive properties. Similar compounds include:

Stepharine: Another alkaloid from Stephania japonica with similar structural features.

Berberine: An isoquinoline alkaloid with well-documented antimicrobial and anticancer properties.

Palmatine: Another isoquinoline derivative with various biological activities.

Biologische Aktivität

Prostephanaberrine, a naturally occurring alkaloid extracted from Stephania japonica, has garnered significant attention due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Overview of this compound

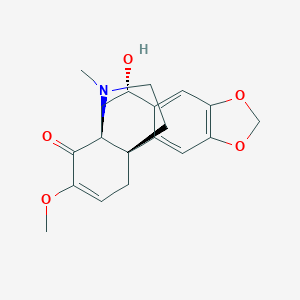

- Chemical Structure : this compound is characterized by its complex structure, with a molecular formula of and a CAS number of 105608-27-3. The compound exists primarily in its (-) enantiomeric form, which influences its interaction with biological targets .

- Source : It is primarily obtained from the fresh fruit of Stephania japonica, which belongs to the Menispermaceae family. The extraction process typically involves solvent extraction followed by purification techniques such as crystallization or column chromatography.

Biological Activities

This compound exhibits a range of biological activities that are being explored for potential therapeutic applications:

- Anticancer Properties : Research indicates that this compound can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Its mechanism involves interaction with specific molecular targets that modulate cell signaling pathways associated with cancer progression .

- Antimicrobial Activity : The compound has demonstrated significant antimicrobial effects against various pathogens, including bacteria and fungi. This activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes .

- Anti-inflammatory Effects : this compound has shown promise in reducing inflammation, which is crucial for treating chronic inflammatory diseases. Studies suggest it may inhibit pro-inflammatory cytokines and modulate immune responses .

The biological activities of this compound are linked to its interaction with multiple molecular targets:

- Enzyme Inhibition : It interacts with enzymes involved in critical cellular processes, potentially altering their activity and contributing to its anticancer and anti-inflammatory effects .

- Receptor Modulation : The compound may bind to various receptors, influencing signaling pathways such as the NF-κB and MAPK/ERK pathways, which are vital in regulating inflammation and cancer cell survival .

Comparative Analysis with Similar Compounds

This compound's unique properties can be contrasted with other isoquinoline derivatives:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| This compound | C19H21NO5 | Unique stereochemistry; significant anticancer activity |

| Stephabenine | C19H21NO4 | Similar structure but lacks one oxygen atom |

| Berberine | C20H19NO5 | Well-documented antimicrobial properties |

| Palmatine | C19H21NO4 | Noted for various biological activities |

This table highlights how this compound stands out due to its pronounced biological activities compared to structurally similar compounds .

Case Studies

- Anticancer Study : A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The IC50 values ranged from 10 to 25 µM across different cell types, indicating its potential as a chemotherapeutic agent .

- Antimicrobial Research : In vitro studies have shown that this compound exhibits inhibitory effects against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL. This suggests its potential utility in treating infections caused by these pathogens .

Eigenschaften

IUPAC Name |

(1R,11S,13S)-11-hydroxy-15-methoxy-20-methyl-5,7-dioxa-20-azapentacyclo[11.4.3.01,13.02,10.04,8]icosa-2,4(8),9,15-tetraen-14-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO5/c1-20-6-5-18-4-3-14(23-2)17(22)19(18,20)9-13(21)11-7-15-16(8-12(11)18)25-10-24-15/h3,7-8,13,21H,4-6,9-10H2,1-2H3/t13-,18+,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFTBFIOTWHPFTG-MJXNMMHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC23C1(CC(C4=CC5=C(C=C42)OCO5)O)C(=O)C(=CC3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@@]23[C@@]1(C[C@@H](C4=CC5=C(C=C42)OCO5)O)C(=O)C(=CC3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40909629 | |

| Record name | 6-Hydroxy-3-methoxy-14-methyl-5,6-dihydro-9H-4a,11b-(epiminoethano)phenanthro[2,3-d][1,3]dioxol-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40909629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105608-27-3 | |

| Record name | Prostephanaberrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105608273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydroxy-3-methoxy-14-methyl-5,6-dihydro-9H-4a,11b-(epiminoethano)phenanthro[2,3-d][1,3]dioxol-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40909629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Prostephanaberrine?

A1: Unfortunately, the abstract [] does not provide the molecular formula or weight of this compound. To obtain this information, you would need to refer to the full publication.

Q2: What spectroscopic data was used to characterize the structure of this compound?

A2: The abstract [] does not specify which spectroscopic techniques were employed to determine the structure of this compound. The full paper would likely detail the use of techniques like NMR spectroscopy, mass spectrometry, and possibly IR spectroscopy.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.